molecular formula C20H15ClFN5O2 B6504760 7-{[(2-chlorophenyl)methyl]amino}-3-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 1421476-83-6

7-{[(2-chlorophenyl)methyl]amino}-3-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No. B6504760
CAS RN: 1421476-83-6
M. Wt: 411.8 g/mol
InChI Key: WEBXCGHESBFDAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, as well as the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Mechanism of Action

Target of Action

The primary targets of AKOS024544610 are the EGFR and cMET receptors . These receptors are commonly co-expressed in cancer cells . EGFR (Epidermal Growth Factor Receptor) and cMET (Hepatocyte Growth Factor Receptor) are tyrosine kinases involved in cell growth and proliferation, making them important targets in cancer therapy .

Mode of Action

AKOS024544610, also known as FPI-2068, is a targeted alpha therapeutic (TAT) that consists of a humanized EGFR and cMET targeting bispecific antibody (FPI-2053) radiolabeled with actinium-225 . It leverages the internalizing nature of the EGFR/cMET receptors to deliver radionuclides into tumor cells . The primary tumoricidal mechanism of FPI-2068 is double-strand DNA breaks (DSB) induced by alpha radiation , which leads to cell death .

Biochemical Pathways

The binding and internalization of FPI-2068 lead to the activation of the DNA damage response (DDR) pathway . This pathway is activated in response to DNA damage and attempts to repair the damage. The alpha radiation-induced dsbs caused by fpi-2068 are likely beyond the repair capacity of the cellular machinery, leading to apoptosis, or programmed cell death .

Pharmacokinetics

The pharmacokinetics of AKOS024544610 involve its distribution and retention in tumor cells. In vitro studies have shown that FPI-2068 binds to cancer cell lines and is internalized, retaining the radioisotope within the target cells . In vivo studies have demonstrated sustained tumor uptake and low normal organ uptake

Result of Action

The result of AKOS024544610’s action is the induction of cell death in tumor cells. This is achieved through the formation of DSBs in the DNA, which activate the DDR pathway and ultimately lead to apoptosis . This mechanism is consistent with the observed anti-tumor efficacy of FPI-2068 in colorectal and lung tumor xenograft mouse models .

Action Environment

The action of AKOS024544610 can be influenced by the tumor microenvironment, including factors such as the level of EGFR/cMET co-expression and the internalizing nature of the receptors . .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often used as a source of this information .

Future Directions

This could involve potential applications of the compound, or areas of research that could be explored in the future .

properties

IUPAC Name

2-[(2-chlorophenyl)methylamino]-6-[(2-fluorophenyl)methyl]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O2/c21-15-7-3-1-5-12(15)9-23-19-24-10-14-17(25-19)26-20(29)27(18(14)28)11-13-6-2-4-8-16(13)22/h1-8,10H,9,11H2,(H2,23,24,25,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBXCGHESBFDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((2-chlorobenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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